![molecular formula C16H30O4 B12588050 2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 638128-14-0](/img/structure/B12588050.png)
2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as oxiranes, which are characterized by a three-membered epoxide ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of epoxy resins, adhesives, and coatings due to its excellent reactivity and mechanical properties.
Wirkmechanismus
The mechanism of action of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Butanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- Ethylene glycol diglycidyl ether
Comparison: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its longer aliphatic chain compared to similar compounds like 1,4-butanediol diglycidyl ether and ethylene glycol diglycidyl ether. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and flexibility. Compared to bisphenol A diglycidyl ether, it lacks aromatic rings, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
638128-14-0 |
|---|---|
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
2-[1-(oxiran-2-ylmethoxy)decan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-14(18-12-16-13-20-16)9-17-10-15-11-19-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
QXLVXVAEKVFJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(COCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


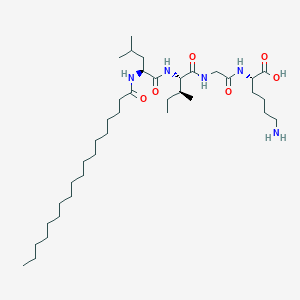
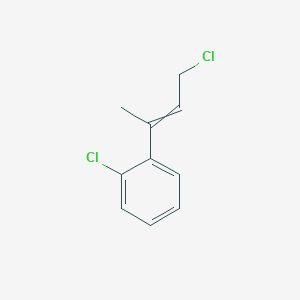
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)
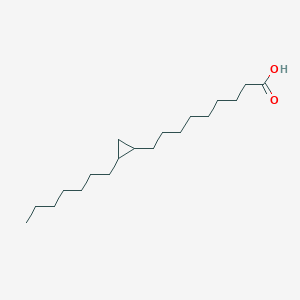
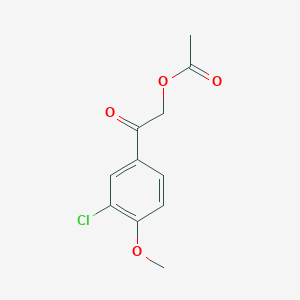
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
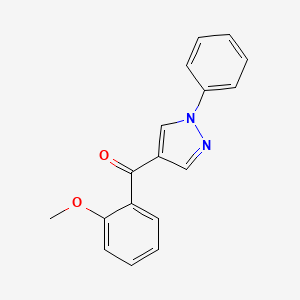
propanedinitrile](/img/structure/B12588053.png)
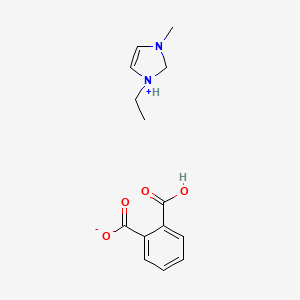
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
